7-Methoxyflavone

Description

Overview of Flavonoids in Biomedical Research

Flavonoids are a diverse group of natural compounds with variable phenolic structures, widely found in fruits, vegetables, grains, and other plant sources. nih.govcambridge.orgresearchgate.net These compounds are recognized for their beneficial effects on health, which has led to significant interest in their isolation and application in various fields, including pharmaceuticals and cosmetics. nih.govresearchgate.net Their recognized properties include anti-oxidative, anti-inflammatory, anti-mutagenic, and anti-carcinogenic effects, which are linked to their ability to modulate key cellular enzyme functions. nih.govcambridge.org Research has also highlighted their potential in reducing the risk of cardiovascular diseases. nih.govcambridge.org Flavonoids are categorized into several classes based on their basic structure, including flavones, flavonols, flavanones, isoflavones, flavanols, and anthocyanins. mdpi.com

to 7-Methoxyflavone as a Flavonoid Subclass Member

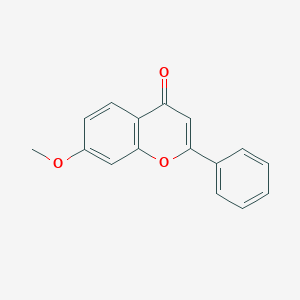

This compound, a member of the flavone (B191248) subclass of flavonoids, is a naturally occurring compound that can also be synthesized in a laboratory. rxlist.comwebmd.com It is found in various plants, including Zornia brasiliensis and has been noted for its diverse biological activities. chemicalbook.comcaymanchem.com As a methoxylated flavone, it belongs to a group of flavonoids that have shown potential as cancer chemopreventive agents. medchemexpress.com The structure of this compound is characterized by a methoxy (B1213986) group at the 7-position of the flavone backbone. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNDCRMJDZLFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332790 | |

| Record name | 7-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22395-22-8 | |

| Record name | 7-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK561AP5UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for 7 Methoxyflavone

Chemical Synthesis Methodologies

The synthesis of 7-methoxyflavone and related flavone (B191248) structures can be achieved through several established chemical routes. These methods often involve building the core flavone skeleton and then modifying it, or constructing the molecule with the desired methoxy (B1213986) group already positioned.

A primary and direct method for synthesizing this compound is through the selective methylation of its corresponding hydroxylated precursor, 7-hydroxyflavone (B191518). This process involves the reaction of 7-hydroxyflavone with a methylating agent. Common reagents used for this purpose include iodomethane (B122720) or dimethyl sulfate. iiarjournals.orgias.ac.in The reaction is typically conducted in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. caldic.com The hydroxyl group at the C-7 position is sufficiently acidic to be deprotonated by the base, forming a phenoxide ion. This ion then acts as a nucleophile, attacking the methyl group of the methylating agent to form the ether linkage, resulting in this compound. iiarjournals.org This method is efficient and allows for the specific placement of the methoxy group, provided a reliable source of the 7-hydroxyflavone precursor is available. iiarjournals.org

Another approach involves the demethylation of polymethoxylated flavones. For instance, 5,7-dimethoxyflavones can be selectively demethylated at the 5-position under certain conditions, leaving the 7-methoxy group intact. koreascience.kr

Table 1: Synthesis of this compound via Methylation

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 7-Hydroxyflavone | Iodomethane, Base (e.g., K₂CO₃) | This compound | iiarjournals.org |

| 7-Hydroxyflavone | Dimethyl sulphate, Alkali | This compound | ias.ac.in |

The construction of the flavone backbone frequently utilizes the oxidative cyclization of 2'-hydroxychalcones. innovareacademics.inchemijournal.com Chalcones, which are α,β-unsaturated ketones, serve as key intermediates. They are typically synthesized via a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde. innovareacademics.inaip.org

Once the 2'-hydroxychalcone (B22705) is formed, it undergoes an intramolecular cyclization followed by oxidation to yield the flavone ring system. A widely used and efficient method for this transformation is heating the chalcone (B49325) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and a catalytic amount of iodine. caldic.cominnovareacademics.inaip.org The reaction proceeds through an intramolecular oxa-Michael addition to form a flavanone (B1672756) intermediate, which is then oxidized to the flavone. chemijournal.com Other oxidizing systems, such as selenium dioxide, can also be employed to facilitate the cyclization and dehydrogenation of chalcones to flavones. iastate.edu

Palladium-catalyzed reactions offer another sophisticated route. For example, 2'-hydroxydihydrochalcones can be converted into flavones through a Pd(II)-catalyzed dehydrogenation and oxidative cyclization process. rsc.org These methods are versatile and can be applied to a wide range of substituted chalcones to produce various flavone derivatives. chemijournal.com

Table 2: Common Reagents for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones

| Reagent System | Description | Reference |

|---|---|---|

| Iodine (I₂) in DMSO | A common and effective method involving heating the chalcone with catalytic iodine in DMSO. | caldic.cominnovareacademics.in |

| Selenium Dioxide (SeO₂) | Used in a suitable solvent like amyl alcohol to achieve oxidative cyclization. | iastate.edu |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyzes the dehydrogenation and subsequent oxidative cyclization of chalcone precursors. | rsc.org |

| Hydrogen Peroxide (H₂O₂) | Can facilitate oxidative cyclization, though sometimes leads to 3-hydroxyflavones (flavonols). | chemijournal.com |

Other classical methods for flavone synthesis include the Allan-Robinson reaction, which condenses an o-hydroxyaryl ketone with an aromatic anhydride, and the Baker-Venkataraman rearrangement, which proceeds via a 1,3-diketone intermediate that is subsequently cyclized under acidic conditions. innovareacademics.inwikipedia.orgnih.gov

Biosynthetic Pathways and Natural Occurrence

This compound is a naturally occurring flavonoid found in various plants. biosynth.comnih.gov It has been isolated from species such as Zornia brasiliensis, a plant in the Leguminosae family. medchemexpress.com The biosynthesis of methoxylated flavonoids in plants is a multi-step process that builds upon the general phenylpropanoid pathway.

The core flavonoid structure is first assembled, and subsequent modifications like methylation occur. O-methylation, which adds a methyl group to a hydroxyl moiety, is a common decoration on the flavone backbone. nih.gov This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). For the synthesis of this compound, a Flavone 7-O-methyltransferase (F7OMT) is required. mdpi.com This enzyme facilitates the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl group at the C-7 position of a flavone precursor like 7-hydroxyflavone (apigenin). mdpi.com

The presence and specificity of these OMTs are key determinants of the types of methoxylated flavonoids a plant can produce. mdpi.com For example, specific OMTs have been identified in various plants that can methylate the 7-hydroxyl group of precursors like apigenin (B1666066) and luteolin. mdpi.com this compound has also been reported in organisms like Conchocarpus heterophyllus and Pimelea simplex. nih.gov

Structural Modification and Analog Generation for Research Purposes

This compound serves as a scaffold for the synthesis of various analogs aimed at exploring structure-activity relationships (SAR) for different biological targets. nih.govnih.gov By systematically modifying the structure of this compound and related compounds, researchers can identify which functional groups and substitution patterns are crucial for their activity.

For example, a series of O-methylated flavone analogs, including those based on the this compound structure, have been prepared to evaluate their biological activities. koreascience.krnih.gov Synthetic strategies often involve starting with polysubstituted phenols, such as 2,4,6-trihydroxyacetophenone, and building the flavone structure through multi-step sequences that allow for different substitution patterns on the A and B rings. koreascience.krnih.gov These analogs might feature additional hydroxyl or methoxy groups, or other substituents like halogens or alkyl groups, at various positions on the flavone core. nih.govresearchgate.net

Another approach is the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for creating C-C bonds. This reaction can be used to attach new aryl or alkyl groups to the flavone skeleton, for instance, by coupling a halogenated flavone with a boronic acid. nih.govscilit.commdpi.com Such modifications are instrumental in generating libraries of flavonoid derivatives for biological screening and optimizing the properties of lead compounds. mdpi.com

Pharmacological and Biological Activities of 7 Methoxyflavone

Modulation of Oxidative Stress Pathways

7-Methoxyflavone demonstrates a capacity to influence oxidative stress through multiple pathways, including direct antioxidant effects and the upregulation of the body's endogenous defense systems. This modulation helps protect cells from damage induced by reactive oxygen species (ROS).

The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals by donating a hydrogen atom or an electron, which stabilizes the radical species. While specific quantitative data on the free radical scavenging capacity of this compound from common in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not extensively detailed in the available research, studies on cellular models suggest it possesses intrinsic antioxidant activity. Research on human erythrocytes indicates that this compound contributes to the reduction of oxidative damage through its own antioxidant effects in addition to its influence on antioxidant enzymes. dergipark.org.trdergipark.org.tr

This compound has been shown to protect and enhance the activity of crucial endogenous antioxidant enzymes, which are the body's primary defense against oxidative stress. In a study using human erythrocytes subjected to oxidative damage by hydrogen peroxide (H₂O₂), treatment with this compound significantly counteracted the H₂O₂-induced reduction in the activity of key antioxidant enzymes. dergipark.org.trdergipark.org.tr

Specifically, the application of H₂O₂ caused a significant decrease in the activity of total superoxide (B77818) dismutase (SOD) and catalase (CAT). dergipark.org.tr Treatment with this compound, however, reversed this inhibition and led to a significant increase in the activities of both SOD and CAT compared to cells treated with H₂O₂ alone. dergipark.org.tr This suggests that this compound has a stimulant effect on these enzymes or helps stabilize them under oxidative conditions. dergipark.org.tr

Table 1: Effect of this compound on Antioxidant Enzyme Activity in H₂O₂-Treated Human Erythrocytes

| Enzyme | Effect of H₂O₂ Exposure | Effect of this compound Treatment (Post-H₂O₂ Exposure) | Reference |

|---|---|---|---|

| Total Superoxide Dismutase (SOD) | Serious decline in activity | Significantly increased activity | dergipark.org.tr |

| Catalase (CAT) | Significant reduction in activity | Significant increase in activity | dergipark.org.tr |

By bolstering enzymatic defenses, this compound effectively attenuates the downstream damage caused by oxidative stress. A key indicator of oxidative damage is lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to cellular dysfunction. In a cellular model using human erythrocytes, exposure to hydrogen peroxide critically increased the products of lipid peroxidation. dergipark.org.trdergipark.org.tr Treatment with this compound significantly reduced the level of lipid peroxidation in these stressed cells, demonstrating its protective effect against oxidative damage to cellular membranes. dergipark.org.trdergipark.org.tr

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating the response of immune cells like macrophages.

Chronic inflammation is characterized by the overproduction of inflammatory mediators. This compound has been found to inhibit the synthesis of several of these molecules. In studies involving the mouse macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, this compound demonstrated notable inhibitory effects.

One key finding is the inhibition of nitric oxide (NO), a signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation. At a concentration of 20 µM, this compound inhibited LPS-induced NO production by 17.74% in RAW 264.7 macrophages. caymanchem.com

Furthermore, this compound proved to be a potent inhibitor of prostaglandin (B15479496) E2 (PGE2), another critical mediator of inflammation. Among several related flavonoids tested, this compound was the most effective at inhibiting LPS-stimulated PGE2 production in RAW 264.7 cells, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.73 μM. iiarjournals.orgresearchmap.jp

Table 2: Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Cells

| Inflammatory Mediator | Inhibitory Effect | Reference |

|---|---|---|

| Nitric Oxide (NO) | 17.74% inhibition at 20 µM | caymanchem.com |

| Prostaglandin E2 (PGE2) | IC₅₀ = 0.73 μM | iiarjournals.orgresearchmap.jp |

The inhibition of NO and PGE2 production in LPS-stimulated macrophages is a direct reflection of this compound's ability to modulate immune cell responses. caymanchem.comiiarjournals.orgresearchmap.jp Macrophages are central players in the inflammatory process, and their activation by stimuli like LPS leads to the release of a cascade of pro-inflammatory substances. By curbing the production of these potent molecules, this compound effectively dampens the inflammatory response of macrophages, highlighting its immunomodulatory potential. caymanchem.comiiarjournals.orgresearchmap.jp

Antiproliferative and Anticancer Potential

This compound, a naturally occurring flavonoid, has demonstrated notable antiproliferative and anticancer properties in various studies. Its chemical structure, featuring a methoxy (B1213986) group at the 7-position of the flavone (B191248) backbone, contributes to its biological activities. ontosight.ai Research has focused on its ability to induce cell death in cancer cells through multiple mechanisms, making it a compound of interest in oncology research. medchemexpress.com

This compound and its derivatives have been shown to exert cytotoxic effects on a range of cancer cell lines. The antiproliferative activity is often dose-dependent, with higher concentrations leading to greater reductions in cell viability.

For instance, in human oral squamous carcinoma (SCC-9) cells, this compound exhibited an IC50 value of 36.5 μM. nih.gov In another study on leukemic HL-60 cells, this compound displayed moderate activity with an IC50 of 68 μM. iiarjournals.org A derivative, 5-hydroxy-7-methoxyflavone (HMF), induced dose-dependent cytotoxicity in human colon carcinoma HCT-116 cells. plos.orgnih.gov Treatment with 100 μM of HMF for 24 hours resulted in the lowest cell viability. plos.org Furthermore, 2',5-dihydroxy-7-methoxyflavone showed potent antiproliferative activity against HeLa, MIA PaCa-2, and U-87 cancer cell lines, with IC50 values ranging from 20.84 to 25.16 µM. thieme-connect.com

Here is an interactive data table summarizing the cytotoxic effects of this compound and its derivatives on various cancer cell lines:

| Compound | Cell Line | IC50 Value | Reference |

| This compound | SCC-9 (Oral Squamous Carcinoma) | 36.5 μM | nih.gov |

| This compound | HL-60 (Leukemia) | 68 μM | iiarjournals.org |

| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon Carcinoma) | Dose-dependent cytotoxicity | plos.orgnih.gov |

| 2',5-dihydroxy-7-methoxyflavone | HeLa (Cervical Cancer) | 20.84 µM | thieme-connect.com |

| 2',5-dihydroxy-7-methoxyflavone | MIA PaCa-2 (Pancreatic Cancer) | 24.36 µM | thieme-connect.com |

| 2',5-dihydroxy-7-methoxyflavone | U-87 (Glioblastoma) | 25.16 µM | thieme-connect.com |

| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical Cancer) | 25.79 µg/mL | aip.org |

| 7-hydroxy-4'-methoxyflavone | WiDr (Colon Cancer) | 83.75 µg/mL | aip.org |

A key aspect of the anticancer activity of this compound derivatives is their ability to induce DNA damage in cancer cells. This damage is a critical trigger for apoptosis, or programmed cell death.

In human colon carcinoma HCT-116 cells, treatment with 5-hydroxy-7-methoxyflavone (HMF) led to significant DNA damage. plos.orgnih.govnih.gov This was visualized through Hoechst 33342 staining, which revealed chromatin condensation and nuclear fragmentation, characteristic features of apoptosis. nih.gov The number of apoptotic cells with condensed or fragmented nuclei increased in a dose-dependent manner following HMF treatment. plos.orgnih.gov This indicates that the induction of DNA damage is a crucial step in the pro-apoptotic effects of this this compound derivative. nih.gov

This compound and its derivatives activate intrinsic apoptotic signaling pathways, primarily involving the mitochondria and the endoplasmic reticulum, and culminating in the activation of caspases.

The mitochondrial pathway of apoptosis is a central target of this compound derivatives. Treatment of HCT-116 cells with 5-hydroxy-7-methoxyflavone (HMF) resulted in several key mitochondrial events. plos.orgnih.gov

A critical initiating event is the generation of reactive oxygen species (ROS). plos.orgnih.gov HMF treatment leads to an increase in both mitochondrial and cytosolic ROS levels. plos.orgplos.org This oxidative stress disrupts the mitochondrial membrane potential (MMP). plos.orgmdpi.com The loss of MMP is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins such as Bax and Bid. plos.orgnih.govresearchgate.net This shift in the Bcl-2/Bax ratio facilitates the release of cytochrome c from the mitochondria into the cytosol. plos.orgnih.govresearchgate.net

In addition to the mitochondrial pathway, this compound derivatives can induce apoptosis through the endoplasmic reticulum (ER) stress response. The generation of ROS by 5-hydroxy-7-methoxyflavone (HMF) is a crucial mediator of ER stress induction. plos.orgnih.govresearchgate.net

This ER stress leads to the release of intracellular calcium (Ca2+) and the phosphorylation of c-Jun N-terminal kinase (JNK). plos.orgnih.govresearchgate.net The activation of the IRE1-α signaling pathway, a key component of the unfolded protein response (UPR), is also observed. plos.org Activated JNK can then contribute to the mitochondrial apoptosis pathway, creating a crosstalk between the two organelles. plos.org The ROS scavenger N-acetyl-l-cysteine (NAC) was shown to reverse these effects, confirming the central role of ROS in mediating ER stress and subsequent apoptosis. plos.org

The convergence of the mitochondrial and ER stress pathways ultimately leads to the activation of the caspase cascade, the executioners of apoptosis. The release of cytochrome c from the mitochondria, triggered by 5-hydroxy-7-methoxyflavone (HMF), activates the downstream effector caspase-3. plos.orgnih.govresearchgate.net The activation of caspase-3 is a hallmark of apoptosis, leading to the cleavage of various cellular substrates and the characteristic morphological changes of programmed cell death. plos.orgnih.gov

Here is an interactive data table summarizing the key molecular events in the apoptotic pathways activated by 5-Hydroxy-7-methoxyflavone (HMF) in HCT-116 cells:

| Apoptotic Pathway | Key Molecular Event | Effect of HMF Treatment | Reference |

| Mitochondrial Pathway | ROS Generation | Increased mitochondrial and cytosolic ROS | plos.orgplos.org |

| Mitochondrial Membrane Potential (MMP) | Disruption/Loss of MMP | plos.orgmdpi.com | |

| Bcl-2 Family Proteins | Downregulation of Bcl-2, Activation of Bax and Bid | plos.orgnih.govresearchgate.net | |

| Cytochrome c Release | Release from mitochondria to cytosol | plos.orgnih.govresearchgate.net | |

| ER Stress Response | ROS Generation | Crucial mediator of ER stress | plos.orgnih.govresearchgate.net |

| Intracellular Calcium (Ca2+) | Release from ER | plos.orgnih.govresearchgate.net | |

| JNK Phosphorylation | Increased phosphorylation | plos.orgnih.govresearchgate.net | |

| IRE1-α Expression | Upregulation | plos.org | |

| Caspase Cascade | Caspase-3 | Activation | plos.orgnih.govresearchgate.net |

Inhibition of Cell Proliferation

This compound has demonstrated notable effects on the inhibition of cancer cell proliferation. Research indicates that methoxylated flavones, including this compound, can inhibit the proliferation of cancer cells with greater potency than their unmethylated counterparts. nih.gov This increased efficacy may be partly due to their enhanced metabolic stability and cellular uptake. nih.gov

In studies involving various cancer cell lines, this compound has shown significant antiproliferative activity. For instance, in SCC-9 human oral squamous carcinoma cells, this compound exhibited an IC50 value of 36.5 μM. nih.gov Furthermore, in HL60 human leukemia cells, this compound displayed moderate activity with an IC50 of 68 μM. iiarjournals.org The antiproliferative effects of these compounds are often selective for cancer cells over noncancerous cells. nih.gov

The mechanisms underlying the inhibition of cell proliferation by methoxyflavones are multifaceted. They have been shown to induce cell cycle arrest, with some studies indicating a dose-dependent increase in the G1 phase population and a corresponding decrease in the S phase. nih.gov This contrasts with some unmethylated flavones that cause an increase in the G2/M phase population. nih.gov

Derivatives of this compound have also been investigated for their anticancer potential. For example, 5-hydroxy-7-methoxyflavone has been identified as a potent inhibitor of human colon cancer cell growth. plos.orgnih.gov This compound was found to suppress the growth of HCT-116 colon carcinoma cells in a concentration-dependent manner. plos.org Similarly, 3,5-dihydroxy-7-methoxyflavone has been shown to induce apoptosis in several cancer cell lines, including those of the lung (A549), pancreas (MIA PaCa-2 and Panc28), and colon (HCT116). researchgate.net

Table 1: IC50 Values of this compound and Its Derivatives in Different Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

| This compound | SCC-9 (Oral Squamous Carcinoma) | 36.5 nih.gov |

| This compound | HL60 (Leukemia) | 68 iiarjournals.org |

| 5-hydroxy-7-methoxyflavone | HCT-116 (Colon Carcinoma) | ~25 (significant suppression) plos.org |

| 3,5-dihydroxy-7-methoxyflavone | A549 (Lung), MIA PaCa-2 (Pancreas), Panc28 (Pancreas), HCT116 (Colon) | Not specified, but induces apoptosis researchgate.net |

| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical), WiDr (Colon) | 37.85 µg/mL (HeLa), 83.75 µg/mL (WiDr) aip.org |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | DU145 (Prostate) | ~25 (for 50% mortality at 48h) spandidos-publications.com |

Neurobiological Activities

This compound and its derivatives have been investigated for their neuroprotective effects. Methoxyflavones, in general, are recognized for their ability to protect neurons from stress-induced injury and suppress neuroinflammation. dovepress.comfrontiersin.orgphysiology.org This neuroprotection is attributed to various mechanisms, including their antioxidant and anti-inflammatory properties. dovepress.com

One of the key mechanisms is the modulation of cellular stress responses. Methoxyflavones have been shown to protect cells against endoplasmic reticulum (ER) stress, a condition implicated in neurodegenerative diseases. frontiersin.orgphysiology.org They can mildly activate protective pathways like the eukaryotic initiation factor 2α (eIF2α) and nuclear factor erythroid 2-related factor (Nrf2) pathways without inducing ER stress themselves. physiology.org

Specific derivatives of this compound have demonstrated significant neuroprotective potential. For instance, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a metabolite of which is 7-hydroxy-8-methoxyflavone, is a potent agonist of the TrkB receptor, mimicking the effects of brain-derived neurotrophic factor (BDNF). researchgate.netnih.gov This activity is crucial for neuronal survival, growth, and differentiation. researchgate.netnih.gov Studies have shown that 7,8-DHF can protect dopaminergic neurons from neurotoxins in monkey models of Parkinson's disease. nih.gov Another derivative, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), has been shown to protect PC12 cells from dopamine-induced toxicity and improve behavioral performance in mice with D-galactose-induced neurodegeneration. nih.gov Furthermore, 7-methoxyflavanone (B1630992) has been found to alleviate neuroinflammation in microglial cells by inhibiting the TLR4/MyD88/MAPK signaling pathway and activating the Nrf2/NQO-1 pathway. nih.gov

Table 2: Neuroprotective Effects of this compound and Related Compounds

| Compound | Model System | Observed Neuroprotective Effect |

| Methoxyflavones | Mouse insulinoma MIN6 cells, Mouse model of Parkinson's disease | Protection against ER stress, enhanced expression of molecular chaperones. physiology.org |

| 7,8-dihydroxyflavone (metabolizes to 7-hydroxy-8-methoxyflavone) | Monkey model of Parkinson's disease | Prevents progressive degeneration of midbrain dopaminergic neurons. nih.gov |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | PC12 cells, D-galactose-treated mice | Decreased dopamine-induced toxicity, improved behavioral performance. nih.gov |

| 7-methoxyflavanone | Lipopolysaccharide-stimulated microglial cells | Alleviated neuroinflammation. nih.gov |

| Wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) | Rat dorsal root ganglion neurons | Protected against endoplasmic reticulum stress-induced apoptosis. oncotarget.com |

This compound and its analogs can modulate various neurotrophic signaling pathways, which are critical for neuronal survival, growth, and plasticity. researchgate.net A key target for many of these compounds is the brain-derived neurotrophic factor (BDNF) signaling pathway. mdpi.com BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream cascades that support neuronal health. frontiersin.org

Several methoxyflavones act as agonists of the TrkB receptor, effectively mimicking the actions of BDNF. researchgate.netbiosynth.com For example, 8-hydroxy-7-methoxyflavone (B191463) is known to be an agonist of the TrkB receptor, influencing neurotrophic signaling pathways crucial for neuroprotection and cognitive enhancement. biosynth.com Similarly, 7,8-dihydroxyflavone (7,8-DHF), which can be metabolized to 7-hydroxy-8-methoxyflavone, is a potent TrkB agonist. researchgate.netresearchgate.net

The activation of TrkB by these flavonoids leads to the stimulation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. researchgate.netdovepress.com For instance, 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF) has been shown to upregulate BDNF in the hippocampus through the ERK1/2/MAP system. mdpi.com This, in turn, can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal function. mdpi.com

Furthermore, some methoxyflavones have been found to modulate these pathways through other mechanisms. For example, some can activate the protein kinase A (PKA) pathway, which can contribute to their protective effects against ER stress. frontiersin.orgphysiology.org

Table 3: Modulation of Neurotrophic Signaling by this compound and Related Compounds

| Compound | Signaling Pathway Modulated | Effect |

| 8-hydroxy-7-methoxyflavone | TrkB receptor signaling | Agonist of TrkB receptor. biosynth.com |

| 7,8-dihydroxyflavone | TrkB receptor signaling | Potent TrkB agonist, mimics BDNF. researchgate.net |

| 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF) | ERK/CREB, BDNF/TrkB | Upregulates BDNF via ERK activation. mdpi.com |

| Methoxyflavones | PKA pathway | Activation contributes to protection against ER stress. physiology.org |

| Wogonin (5,7-dihydroxy-8-methoxyflavone) | Notch-1 signaling | Inhibition promotes retinal neuron-like differentiation. oncotarget.com |

The modulation of neurotrophic signaling pathways by this compound and its derivatives can lead to enhancements in synaptic plasticity and neuron differentiation. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. berkeley.edu

Compounds that act as TrkB agonists, such as 8-hydroxy-7-methoxyflavone, are believed to have the potential to enhance synaptic plasticity. biosynth.com This is because the activation of TrkB signaling is known to be crucial for the processes that underlie synaptic strengthening. researchgate.net Research on 7,8-dihydroxyflavone, a related compound, has shown that it can restore synaptic plasticity in the hippocampus. sci-hub.st

In addition to synaptic plasticity, these flavonoids can also promote neuron differentiation, the process by which stem cells or precursor cells develop into mature neurons. For example, 8-hydroxy-7-methoxyflavone is suggested to promote neuron differentiation due to its ability to activate key receptors involved in brain health. biosynth.com Another related compound, wogonin (5,7-dihydroxy-8-methoxyflavone), has been shown to induce retinal neuron-like differentiation of bone marrow stem cells by inhibiting the Notch-1 signaling pathway. oncotarget.com Furthermore, negletein (B1678014) (5,6-dihydroxy-7-methoxyflavone) has been observed to enhance the action of nerve growth factor and induce neurite outgrowth in PC12 cells, a hallmark of neuronal differentiation. medchemexpress.com

Table 4: Effects of this compound and Analogs on Synaptic Plasticity and Neuron Differentiation

| Compound | Effect | Mechanism/Model System |

| 8-hydroxy-7-methoxyflavone | Enhances synaptic plasticity and promotes neuron differentiation | Activation of TrkB receptor. biosynth.com |

| 7,8-dihydroxyflavone | Restores hippocampal synaptic plasticity | Scopolamine-induced mouse model. sci-hub.st |

| Wogonin (5,7-dihydroxy-8-methoxyflavone) | Induces retinal neuron-like differentiation | Inhibition of Notch-1 signaling in bone marrow stem cells. oncotarget.com |

| Negletein (5,6-dihydroxy-7-methoxyflavone) | Induces neurite outgrowth | PC12 cells. medchemexpress.com |

Enzyme and Receptor Target Modulation

This compound is a notable inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens. nih.govresearchgate.net The inhibition of aromatase is a key strategy in the treatment of hormone-dependent cancers, such as certain types of breast cancer. researchgate.net

Studies have shown that this compound is a potent aromatase inhibitor, with an IC50 value of 1.9 µM in a cell-free assay. caymanchem.com It is considered to be almost as potent as its unmethylated analog, 7-hydroxyflavone (B191518). researchgate.net The methoxy group at the 7-position contributes to its high metabolic resistance and intestinal absorption, making it more bioavailable than many unmethylated flavonoids. plos.orgresearchgate.net This enhanced bioavailability suggests that this compound has significant potential as a cancer chemopreventive or chemotherapeutic agent. researchgate.net

The structure of flavonoids plays a crucial role in their ability to inhibit aromatase. It has been suggested that the A and C rings of the flavonoid mimic the D and C rings of the steroid substrate, allowing them to bind to the active site of the enzyme. caldic.com The presence of a hydroxyl group at the 7-position is considered important for maximal inhibitory activity. caldic.com While methylation of this hydroxyl group, as in this compound, can sometimes reduce the inhibitory effect compared to the hydroxylated form, it significantly improves the compound's pharmacokinetic properties. researchgate.netcaldic.com

Table 5: Aromatase Inhibition by this compound and Related Flavonoids

| Compound | IC50 Value | Assay System |

| This compound | 1.9 µM caymanchem.com | Cell-free assay caymanchem.com |

| This compound | 2-9 µM nih.govresearchgate.net | Recombinant CYP19 supersomes researchgate.net |

| 7-Hydroxyflavone | Potent inhibitor researchgate.net | Not specified |

| Chrysin (B1683763) (5,7-dihydroxyflavone) | Potent inhibitor researchgate.net | In vitro nih.gov |

| 7,4'-dimethoxyflavone (B191123) | 2-9 µM researchgate.net | Recombinant CYP19 supersomes researchgate.net |

Cytochrome P450 Enzyme Modulation

This compound has been studied for its interaction with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of compounds. Research indicates that this compound's influence on these enzymes is complex, with the position of the methoxy group playing a significant role in its inhibitory activity.

Different P450 enzymes, including CYP2A6, are involved in the oxidation of flavone and its derivatives. nih.gov The number and position of hydroxyl and methoxy groups highly influence the inhibitory actions of flavonoids toward these enzymes. acs.org For example, the introduction of a 4'-methoxy or 3',4'-dimethoxy group into 5,7-dihydroxyflavone results in active inhibitors of P450 1B1. acs.org

It's important to note that while some flavonoids can stimulate the activity of NADPH:cytochrome P450 oxidoreductase (CYPOR), this does not always translate to an enhanced rate of monooxygenation by the CYP system. For example, 7,8-benzoflavone was found to stimulate CYPOR activity with certain electron acceptors but did not significantly increase the monooxygenation of a CYP2B4 model substrate. researchgate.net

The table below summarizes the inhibitory effects of various flavonoids on different cytochrome P450 enzymes, highlighting the nuanced structure-activity relationships.

| Flavonoid Derivative | Target P450 Enzyme | Observed Effect |

| 3-, 5-, and 7-monohydroxyflavone | P450 1B1 | Decreased IC50 from 0.6 µM to 0.09, 0.21, and 0.25 µM, respectively. acs.org |

| 3,5,7-trihydroxyflavone (galangin) | P450 1B1 | Most potent inhibitor with an IC50 of 0.003 µM. acs.org |

| 4'-methoxy-5,7-dihydroxyflavone | P450 1B1 | Active inhibitor with an IC50 of 0.014 µM. acs.org |

| 3',4'-dimethoxy-5,7-dihydroxyflavone | P450 1B1 | Active inhibitor with an IC50 of 0.019 µM. acs.org |

| 3-, 5-, or 7-hydroxyflavone | P450 1A2 | Less inhibitory than flavone itself. acs.org |

| 4'-methoxy-5,7-dihydroxyflavone | P450 1A2 | Less inhibitory than flavone itself. acs.org |

| 7-hydroxyflavone | P450 2C9 | More inhibitory than flavone. acs.org |

| 5,7-dihydroxyflavone | P450 2C9 | More inhibitory than flavone. acs.org |

| 3,5,7-trihydroxyflavone | P450 2C9 | More inhibitory than flavone. acs.org |

| 3- and 5-hydroxyflavone (B191505) | P450 2C9 | Weakly inhibitory. acs.org |

Phosphodiesterase (PDE) Inhibition

This compound and its derivatives have been investigated for their ability to inhibit phosphodiesterases (PDEs), a family of enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP. nih.govresearchgate.net

Studies on extracts from Kaempferia parviflora, which contain various 7-methoxyflavones, have demonstrated inhibitory activity against PDE5. nih.govresearchgate.netresearchgate.netbenthamopenarchives.com This has led to further investigation of the specific methoxyflavone constituents. nih.govresearchgate.netresearchgate.netbenthamopenarchives.com

Research has shown that 7-methoxyflavones can inhibit both PDE5 and PDE6. nih.govnih.gov The structure-activity relationship suggests that the presence of a methoxyl group at the C-5 position of 7-methoxyflavones is important for PDE5 inhibition. nih.govresearchgate.netresearchgate.netbenthamopenarchives.comnih.govresearchgate.net Among the tested compounds, 5,7-dimethoxyflavone (B190784) was identified as the most potent PDE5 inhibitor. nih.govresearchgate.netresearchgate.netbenthamopenarchives.comnih.gov

Another polymethoxyflavone, heptamethoxyflavone (HMF), has been shown to inhibit PDE enzymes from bovine brain as well as human PDE3B and PDE4B. karger.com This inhibition leads to an increase in intracellular cAMP content, which in turn can affect cellular functions such as T-cell growth. karger.com

The table below presents the inhibitory activity of various this compound derivatives against PDE5 and PDE6.

| Compound | % Inhibitory Activity at 10 µM (PDE5) | % Inhibitory Activity at 10 µM (PDE6) | IC50 (µM) for PDE5 |

| 5,7-dimethoxyflavone | 53.65 ± 1.15 nih.gov | 38.50 ± 1.06 nih.gov | 10.64 ± 2.09 nih.govresearchgate.netbenthamopenarchives.comnih.gov |

| This compound | 18.23 ± 3.26 nih.gov | -1.87 ± 1.19 nih.gov | Not specified |

| 5-hydroxy-7-methoxyflavone | 17.64 ± 3.19 nih.gov | 2.45 ± 1.08 nih.gov | Not specified |

Androgen and Glucocorticoid Receptor Transcriptional Activity

This compound has been identified as a modulator of androgen receptor (AR) and glucocorticoid receptor (GR) transcriptional activity. medkoo.comcaymanchem.comsapphirebioscience.comglpbio.combertin-bioreagent.com In vitro reporter gene assays have demonstrated that this compound can activate the transcriptional activity of both AR and GR. medkoo.comcaymanchem.comsapphirebioscience.comglpbio.combertin-bioreagent.com

A study investigating the effects of 32 different flavonoids on AR and GR in a human breast cancer cell line (MDA-kb2) provided insights into the structure-activity relationships. researchgate.net While some flavonoids act as antagonists, others, like this compound, can induce luciferase activity, indicating an agonistic effect. researchgate.net For instance, 6-methoxyflavone (B191845) showed the highest induced luciferase activity for AR. researchgate.net

The interaction of flavonoids with steroid receptors is complex, with some compounds acting as agonists for the estrogen receptor while behaving as antagonists for other receptors like AR, GR, and the progesterone (B1679170) receptor (PR). nih.gov The potency of these interactions varies significantly depending on the specific flavonoid structure. nih.gov

The following table summarizes the observed effects of selected flavonoids on AR and GR transcriptional activity.

| Compound | Receptor | Activity | IC50/EC150 |

| This compound | AR and/or GR | Activates transcriptional activity medkoo.comcaymanchem.comsapphirebioscience.comglpbio.combertin-bioreagent.com | Not specified |

| 5-hydroxyflavone | AR | Antagonistic researchgate.net | IC50 value of 0.3 µM researchgate.net |

| 6-methoxyflavone | AR | Agonistic (induced luciferase activity) researchgate.net | EC150 value of 0.7 µM researchgate.net |

| Genistein | AR | Agonistic (induced luciferase activity) researchgate.net | EC150 value of 4.4 µM researchgate.net |

| Daidzein | AR | Agonistic (induced luciferase activity) researchgate.net | EC150 value of 10.1 µM researchgate.net |

TrkB Receptor Agonism

Recent research has focused on the interaction of flavonoids with the Tropomyosin receptor kinase B (TrkB), the main signaling receptor for brain-derived neurotrophic factor (BDNF). nih.govfrontiersin.orgnih.govnih.gov 7,8-dihydroxyflavone (also known as tropoflavin) has been identified as a potent and selective small-molecule agonist of the TrkB receptor. nih.govnih.govwikipedia.org This compound mimics the physiological actions of BDNF, a neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. nih.govnih.govnih.gov

While 7,8-dihydroxyflavone itself is a direct TrkB agonist, studies have also investigated its metabolites. nih.gov Following oral administration, 7,8-dihydroxyflavone can be metabolized into O-methylated derivatives, including 8-hydroxy-7-methoxyflavone and 7-hydroxy-8-methoxyflavone. nih.govresearchgate.netmdpi.comresearchgate.net These mono-methylated metabolites have been shown to activate the TrkB receptor both in vitro and in vivo. nih.gov

The activation of the TrkB receptor by these compounds initiates downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for neuronal pro-survival actions. nih.gov The ability of these small molecules to cross the blood-brain barrier and activate TrkB in the brain highlights their therapeutic potential for various neurological disorders. nih.govwikipedia.org

The table below details the activity of 7,8-dihydroxyflavone and its methylated metabolites on the TrkB receptor.

| Compound | Activity | Key Findings |

| 7,8-dihydroxyflavone (Tropoflavin) | Potent and selective TrkB agonist nih.govnih.govwikipedia.org | Mimics BDNF, provokes receptor dimerization and autophosphorylation. nih.gov |

| 8-hydroxy-7-methoxyflavone | TrkB agonist nih.govresearchgate.net | O-methylated metabolite of 7,8-dihydroxyflavone that activates TrkB. nih.gov |

| 7-hydroxy-8-methoxyflavone | TrkB agonist nih.govmdpi.comresearchgate.net | O-methylated metabolite of 7,8-dihydroxyflavone that activates TrkB. nih.gov |

Effects on Muscle Physiology

Promotion of Skeletal Muscle Hypertrophy by Derivatives

Derivatives of this compound, particularly 5-hydroxy-7-methoxyflavone (HMF) derivatives found in Kaempferia parviflora, have been shown to induce skeletal muscle hypertrophy. researchgate.netnih.govresearcher.lifebiocrick.comnih.gov Studies using murine C2C12 myotubes as an in vitro model have demonstrated that certain HMF derivatives can increase myotube diameter. researchgate.netnih.govresearcher.lifebiocrick.comnih.govresearchgate.net

Specifically, four HMF derivatives were found to increase myotube diameter, whereas six 5,7-dimethoxyflavone (DMF) derivatives did not show this effect. researchgate.netresearcher.lifebiocrick.comnih.gov Interestingly, this compound itself, along with 5-hydroxyflavone and 5,7-dihydroxyflavone, did not influence myotube size, unlike the HMF derivatives. researchgate.netresearcher.lifebiocrick.comnih.gov This suggests that the combination of a 5-hydroxyl group and a 7-methoxy group is crucial for the hypertrophic effect. researchgate.netnih.govresearcher.lifenih.gov

In vivo studies using senescence-accelerated mouse-prone 1 (SAMP1) mice corroborated these findings. Dietary administration of a mixture of the four active HMF derivatives resulted in an increase in the size and mass of the soleus muscle. researchgate.netresearcher.lifebiocrick.comnih.gov

The table below summarizes the effects of various methoxyflavones on myotube diameter.

| Compound/Compound Group | Effect on Myotube Diameter |

| 5-hydroxy-7-methoxyflavone (HMF) derivatives (four specific derivatives) | Increased myotube diameter researchgate.netresearcher.lifebiocrick.comnih.gov |

| 5,7-dimethoxyflavone (DMF) derivatives (six specific derivatives) | No influence on myotube size researchgate.netresearcher.lifebiocrick.comnih.gov |

| This compound | No influence on myotube size researchgate.netresearcher.lifebiocrick.comnih.gov |

| 5-hydroxyflavone | No influence on myotube size researchgate.netresearcher.lifebiocrick.comnih.gov |

| 5,7-dihydroxyflavone | No influence on myotube size researchgate.netresearcher.lifebiocrick.comnih.gov |

Enhancement of Protein Synthesis in Myotubes

The hypertrophic effects of 5-hydroxy-7-methoxyflavone (HMF) derivatives are linked to their ability to promote protein synthesis in myotubes. researchgate.netnih.govresearcher.lifebiocrick.comnih.govresearcher.life Studies have shown that the four HMF derivatives that induce hypertrophy also promote protein synthesis in C2C12 myotubes. researchgate.netnih.govnih.gov

The mechanism behind this enhancement of protein synthesis appears to involve intracellular calcium (Ca²⁺). researchgate.netnih.govresearcher.lifenih.gov Treatment with an intracellular Ca²⁺ chelator, BAPTA-AM, was found to inhibit the promotion of protein synthesis by HMF derivatives. researchgate.netnih.govresearcher.lifenih.gov This inhibition occurred even when the myotubes were incubated in a Ca²⁺-free medium, indicating that the process relies on intracellular Ca²⁺ stores rather than an influx of extracellular Ca²⁺. researchgate.netnih.govresearcher.lifenih.gov These findings suggest that HMF derivatives induce myotube hypertrophy by promoting protein synthesis through a mechanism dependent on intracellular calcium. researchgate.netnih.govresearcher.lifenih.gov

| Compound/Compound Group | Effect on Protein Synthesis in Myotubes | Role of Calcium |

| 5-hydroxy-7-methoxyflavone (HMF) derivatives (four specific derivatives) | Promoted protein synthesis researchgate.netnih.govnih.gov | Dependent on intracellular Ca²⁺ researchgate.netnih.govresearcher.lifenih.gov |

Antinociceptive Effects

Peripheral Antinociceptive Mechanisms

This compound (7MF) has demonstrated notable antinociceptive, or pain-reducing, effects that appear to be mediated primarily through peripheral mechanisms. Research involving various animal models of nociception has elucidated the compound's ability to interfere with pain signaling pathways outside of the central nervous system.

In a study utilizing an acetic acid-induced writhing test in mice, intraperitoneal administration of this compound resulted in a dose-dependent reduction in the number of writhes, indicating a significant analgesic effect. nih.gov The calculated median inhibitory dose (ID₅₀) was 82.5 ± 11.7 μmol/kg, with a maximum observed effect (Emax) of 58.4% reduction in writhing. nih.gov This test is a common model for evaluating peripherally acting analgesics, as the pain response is mediated by the local release of pro-inflammatory mediators.

Further investigation into the mechanisms involved used the formalin test, which induces a biphasic pain response. The first phase (neurogenic phase) is due to the direct stimulation of nociceptors, while the second phase (inflammatory phase) is associated with the release of inflammatory mediators. Treatment with this compound (100 μmol/kg, i.p.) significantly inhibited the paw-licking time by 65.6% during the neurogenic phase. nih.gov However, it did not produce a significant effect during the inflammatory phase. nih.gov This suggests that this compound's primary action is on the direct stimulation of peripheral pain receptors rather than on the subsequent inflammatory cascade.

Table 1: Antinociceptive Effects of this compound in Mice Models

| Test Model | Dosage (i.p.) | Result |

|---|---|---|

| Acetic Acid-Induced Writhing | 30, 50, 100, 300 μmol/kg | Reduced number of writhes (ID₅₀ = 82.5 ± 11.7 μmol/kg) |

| Formalin Test (Neurogenic Phase) | 100 μmol/kg | 65.6% inhibition of paw-licking time |

| Formalin Test (Inflammatory Phase) | 100 μmol/kg | No significant decrease in nociceptive response |

| Glutamate-Induced Nociception | 100 μmol/kg | 26% inhibition of nociceptive response |

| Hot-Plate Test | Not specified | No increase in latency time |

Data sourced from da Silva et al. (2013) nih.gov

Antithrombotic and Antiplatelet Aggregation Activities

Research into the antithrombotic and antiplatelet aggregation activities of methoxyflavones has included compounds structurally related to this compound. Specifically, 5-hydroxy-7-methoxyflavone, isolated from Kaempferia parviflora, has been evaluated for its effects on human blood platelets and coagulation pathways. researchgate.net

In a study assessing its antithrombotic potential, 5-hydroxy-7-methoxyflavone was tested for its ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and collagen. The compound demonstrated a weaker inhibitory effect compared to other tested methoxyflavones like 5,7,4′-trimethoxyflavone and 5-hydroxy-3,7,4′-trimethoxyflavone. researchgate.net

Regarding anticoagulant activity, which involves the inhibition of blood coagulation factors, 5-hydroxy-7-methoxyflavone was shown to prolong the activated partial thromboplastin (B12709170) time (APTT). The APTT test evaluates the integrity of the intrinsic and common coagulation pathways. At a concentration of 0.4 mg/mL, the compound significantly extended the APTT value compared to the control. researchgate.net However, it did not have an effect on the prothrombin time (PT), which assesses the extrinsic and common pathways. researchgate.net This suggests that its anticoagulant effect is specific to the intrinsic coagulation cascade. Molecular docking studies have proposed that these methoxyflavones may interact with platelet receptors such as COX-1, P2Y12, and GPVI, although their interaction with coagulation factors like ATIII, FIX, or VKOR was found to be less efficient. researchgate.net

Table 2: Antithrombotic and Antiplatelet Effects of 5-hydroxy-7-methoxyflavone

| Activity Assessed | Agonist / Test | Concentration | Result |

|---|---|---|---|

| Antiplatelet Aggregation | ADP, Collagen | Not specified | Weaker inhibitory effect compared to other tested methoxyflavones |

| Anticoagulant Activity | APTT | 0.4 mg/mL | Significant extension of APTT value |

| Anticoagulant Activity | PT | Not specified | No effect on prothrombin time |

Data sourced from Le et al. (2023) researchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-hydroxy-7-methoxyflavone |

| 5,7,4′-trimethoxyflavone |

| 5-hydroxy-3,7,4′-trimethoxyflavone |

| Glutamate |

| Adenosine diphosphate |

Structure Activity Relationship Sar Studies of 7 Methoxyflavone and Its Derivatives

Impact of Methoxy (B1213986) and Hydroxyl Substituents on Biological Potency

The presence and interplay of methoxy (–OCH₃) and hydroxyl (–OH) groups on the flavone (B191248) nucleus are fundamental determinants of biological activity. The conversion of a hydroxyl group to a methoxy group, and vice versa, can dramatically alter a compound's potency across various biological assays.

Generally, methoxylation can increase the lipophilicity of a flavonoid, which may enhance its ability to cross cell membranes. nih.gov This improved cellular uptake can lead to greater bioavailability and, in some cases, enhanced biological activity compared to their hydroxylated counterparts. nih.gov For instance, the intracellular transport of 5,7-dimethoxyflavone (B190784) was found to be about ten times higher than that of 5,7-dihydroxyflavone (chrysin). nih.gov This increased bioavailability may contribute to methoxylated flavonoids being more effective in certain contexts; for example, 5,7,4′-trimethoxyflavone was significantly more effective at inhibiting the proliferation of oral squamous cell carcinoma than its tri-hydroxylated analog, apigenin (B1666066). nih.gov

However, the substitution of hydroxyl groups with methoxy groups can also lead to a decrease in certain biological activities, particularly those reliant on hydrogen-donating properties, such as radical scavenging. nih.govnih.gov Hydroxyl groups are key to the antioxidant effects of many flavonoids, as they can scavenge free radicals and chelate metal ions. nih.gov Replacing these groups often reduces antioxidant capacity. nih.gov

Conversely, methylation can significantly boost other activities, such as anti-inflammatory properties, potentially through a more pronounced inhibition of pathways like the NF-κβ signaling pathway. nih.gov In studies on xanthine (B1682287) oxidase inhibition, methoxy group substitution has been shown to increase the polarity of flavonoids, improving their interaction with hydrophobic residues within the enzyme and thus enhancing binding and inhibitory activity. mdpi.com

The antiproliferative activity of flavones is also sensitive to the methoxy/hydroxyl pattern. In studies on HL60 leukemia cells, A-ring substitutions were critical; 5-methoxyflavone (B191841) and 7-methoxyflavone showed moderate activity, while 6-methoxyflavone (B191845) was inactive. iiarjournals.org In contrast, among monohydroxylated A-ring derivatives, only 6-hydroxyflavone (B191506) was active, highlighting the complex and non-interchangeable roles of these functional groups at different positions. iiarjournals.org

| Compound | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|

| 5,7-Dimethoxyflavone | Methoxy groups at C5, C7 | ~10-fold higher intracellular transport compared to chrysin (B1683763). | nih.gov |

| 5,7,4′-Trimethoxyflavone | Methoxy groups at C5, C7, C4' | ~8 times more effective in inhibiting oral squamous cell carcinoma than apigenin. | nih.gov |

| Methoxyflavones | General methoxylation | Enhanced anti-inflammatory properties via NF-κβ inhibition. | nih.gov |

| This compound | Methoxy group at C7 | Moderate antiproliferative activity (IC50=68 μM) in HL60 cells. | iiarjournals.org |

| 6-Methoxyflavone | Methoxy group at C6 | No antiproliferative activity (IC50 >400 μM) in HL60 cells. | iiarjournals.org |

Positional Importance of Functional Groups for Specific Activities

The specific location of functional groups on the flavone skeleton is a critical determinant of biological function. The same group, when moved to a different position, can result in a vastly different pharmacological profile.

The antioxidant capacity of flavonoids is highly dependent on the arrangement of hydroxyl groups. Key structural features for potent antioxidant activity include the ortho-dihydroxy (catechol) structure in the B-ring and the presence of a C2-C3 double bond in conjugation with a 4-oxo function. researchgate.net

While this compound itself is not a potent antioxidant due to the absence of free hydroxyl groups, its hydroxylated derivatives demonstrate the importance of substituent positioning. The presence of a hydroxyl group at the C7 position, as in 7-hydroxyflavone (B191518), is important for DNA binding, an activity that can be related to antioxidant function. iiarjournals.org Generally, O-methylation of hydroxyl groups on flavonoids tends to decrease their radical scavenging ability. nih.gov For instance, chrysin (5,7-dihydroxyflavone) shows strong antioxidant activity, which is diminished when these hydroxyls are methylated. iiarjournals.orgresearchgate.net The addition of hydroxyl groups to the B-ring, particularly at the 3' and 4' positions, further enhances antioxidant potential. researchgate.net

| Compound | Substitution Pattern | Antioxidant Activity Finding | Reference |

|---|---|---|---|

| Flavone | Unsubstituted | Negligible antioxidant activity. | mdpi.com |

| 7-Hydroxyflavone | -OH at C7 | Identified as a relevant position for binding to DNA, which is reduced upon methylation to this compound. | iiarjournals.org |

| Chrysin | -OH at C5, C7 | Exhibits strong antioxidant activity. | researchgate.net |

| Luteolin | -OH at C5, C7, C3', C4' | Enhanced antioxidant activity due to the catechol group on the B-ring. | researchgate.net |

The position of functional groups significantly influences the anti-inflammatory effects of flavones. While hydroxyl groups are important, methylation can enhance this specific activity. nih.gov For instance, flavones with five or more methoxy groups have been shown to be potent inhibitors of phosphodiesterase, an enzyme involved in inflammatory pathways. nih.gov

| Compound Class/Example | Key Structural Feature | Anti-inflammatory Finding | Reference |

|---|---|---|---|

| Polymethoxyflavones | Five or more methoxy groups | Greater inhibitory activity for phosphodiesterase. | nih.gov |

| Flavones with C7-OH | -OH at C7 | Strong inhibition of xanthine oxidation. | nih.gov |

| Luteolin | -OH at C5, C7, C3', C4' | Reduces inflammation by inhibiting the NF-κB signaling pathway. | nih.gov |

| Quercetin (a flavonol) | -OH at C3 | Contributes to the inhibition of COX-2. | nih.gov |

The anticancer potential of flavones is highly sensitive to the positioning of methoxy and hydroxyl groups. For this compound, the methoxy group at the C7 position on the A-ring contributes to moderate antiproliferative activity against HL60 leukemia cells, with a reported IC₅₀ value of 68 μM. iiarjournals.org This is in stark contrast to its isomer, 6-methoxyflavone, which displays no activity (IC₅₀ > 400 μM), underscoring the critical role of the C7 position. iiarjournals.org

Further SAR studies reveal that the A-ring is a key determinant for interaction with cellular targets. iiarjournals.org The presence of a methoxy group at C5, as in 5-methoxyflavone (IC₅₀ = 48 μM), also confers moderate activity. iiarjournals.org However, increasing the number of methoxy groups does not always lead to higher potency. For example, the addition of two more methoxy groups to 5,6,7,8,3′,4′,5′-heptamethoxyflavone resulted in weak cytotoxic effects, suggesting that excessive methoxylation on the A-ring can be detrimental to activity. mdpi.com

In contrast, specific hydroxyl patterns can be highly beneficial. The presence of 5,4'-dihydroxy or 3',4'-dihydroxy moieties on the flavone nucleus has been identified as important for potent antiproliferative effects. iiarjournals.org For instance, 5,3',4'-trihydroxyflavone (B192587) was the most potent compound in one study, with an IC₅₀ of 13 μM against HL60 cells. iiarjournals.org

| Compound | Substitution Pattern | Antiproliferative Activity (IC₅₀ vs HL60 cells) | Reference |

|---|---|---|---|

| This compound | 7-OCH₃ | 68 μM | iiarjournals.org |

| 5-Methoxyflavone | 5-OCH₃ | 48 μM | iiarjournals.org |

| 6-Methoxyflavone | 6-OCH₃ | >400 μM (inactive) | iiarjournals.org |

| 5,4'-Dimethoxyflavone | 5,4'-(OCH₃)₂ | 36 μM | iiarjournals.org |

| 5,3',4'-Trihydroxyflavone | 5,3',4'-(OH)₃ | 13 μM | iiarjournals.org |

Research into the effects of this compound and its derivatives on skeletal muscle has revealed a strict structural requirement for inducing myotube hypertrophy. Studies using C2C12 myotubes have shown that a combination of a hydroxyl group at the C5 position and a methoxy group at the C7 position is essential for this activity. nih.govnih.govresearchgate.net

Specifically, compounds classified as 5-hydroxy-7-methoxyflavone (HMF) derivatives were found to increase myotube diameter, whereas 5,7-dimethoxyflavone (DMF) derivatives did not. nih.govresearchgate.net Furthermore, compounds lacking one of these key features, such as 5-hydroxyflavone (B191505), this compound, and 5,7-dihydroxyflavone (chrysin), also had no influence on myotube size. nih.govresearchgate.net This demonstrates that neither a C5-hydroxyl nor a C7-methoxy group alone is sufficient; their simultaneous presence is critical for inducing myotube hypertrophy. nih.govresearchgate.net This specific structural arrangement appears necessary to trigger the downstream signaling, involving intracellular calcium, that promotes protein synthesis in muscle cells. nih.govnih.gov

| Compound | Substitution Pattern | Effect on C2C12 Myotube Diameter | Reference |

|---|---|---|---|

| 5-Hydroxy-7-methoxyflavone (HMF) Derivatives | 5-OH, 7-OCH₃ | Increased diameter (induced hypertrophy). | nih.govresearchgate.net |

| 5,7-Dimethoxyflavone (DMF) Derivatives | 5-OCH₃, 7-OCH₃ | No influence on myotube size. | nih.govresearchgate.net |

| This compound | 7-OCH₃ | No influence on myotube size. | nih.govresearchgate.net |

| 5-Hydroxyflavone | 5-OH | No influence on myotube size. | researchgate.net |

| 5,7-Dihydroxyflavone (Chrysin) | 5-OH, 7-OH | No influence on myotube size. | researchgate.netscribd.com |

The ability of this compound and its analogs to bind to and inhibit enzymes is highly dependent on the precise arrangement of substituents, which governs the molecule's fit within the enzyme's active site. A notable example is the inhibition of phosphodiesterase 5 (PDE5), an enzyme targeted for various therapeutic applications.

Studies on 7-methoxyflavones isolated from Kaempferia parviflora have shown that these compounds can inhibit PDE5. researchgate.net The most potent inhibitor from this series was 5,7-dimethoxyflavone, which exhibited an IC₅₀ of 10.64 µM. researchgate.net The SAR analysis from this research highlighted that the presence of a methoxy group at the C5 position of the this compound scaffold was a necessary feature for effective PDE5 inhibition. researchgate.net This suggests that the C5-methoxy group plays a crucial role in the binding interaction with the PDE5 active site, potentially through hydrophobic interactions. The selectivity of these compounds for PDE5 over other phosphodiesterase isoforms like PDE6 is also an important aspect of their pharmacological profile. researchgate.net

| Compound | Substitution Pattern | PDE5 Inhibition (IC₅₀) | Key SAR Finding | Reference |

|---|---|---|---|---|

| 5,7-Dimethoxyflavone | 5-OCH₃, 7-OCH₃ | 10.64 ± 2.09 µM | The C5-methoxy group is necessary for PDE5 inhibition within the this compound series. | researchgate.net |

| 7-Methoxyflavones (general) | 7-OCH₃ with other groups | Showed inhibitory effect toward PDE5. | Constituents of K. parviflora with PDE5 inhibitory activity. | researchgate.net |

Role of Substituent Modifications on DNA Binding Interactions

The interaction of flavonoids with DNA is a key area of research, particularly for the development of new therapeutic agents. The structure of the flavonoid scaffold is crucial in determining the nature and strength of these interactions. Structure-activity relationship (SAR) studies have been instrumental in elucidating how modifications to the basic flavonoid structure, including the this compound backbone, influence DNA binding affinity.

Research into the flavonoid scaffold has shown that these molecules can form stable complexes with DNA, often through intercalation. iiarjournals.orgresearchgate.net The planar structure of the three-ring system is a significant factor in this interaction. iiarjournals.org However, the specific substituents on this scaffold play a critical role in modulating the binding affinity.

Detailed studies have revealed that hydroxyl groups are particularly important for DNA binding. iiarjournals.orgiiarjournals.org The 7-position on the flavone has been identified as a key site for interaction with the DNA double helix. iiarjournals.orgiiarjournals.org When a hydroxyl group at this position is replaced with a methoxy group, as in the case of this compound, a reduction in the DNA binding constant is observed. iiarjournals.orgiiarjournals.org This suggests that the methoxy group at the 7-position does not enhance the binding affinity. iiarjournals.orgiiarjournals.org

Further investigations into various substitutions have provided a clearer picture of the SAR for DNA binding. The introduction of moieties such as chloride, nitrogen, and acetoxy groups, much like methoxy groups, did not lead to an improvement in binding affinity. iiarjournals.orgiiarjournals.org In contrast, the introduction of tertiary amines was found to dramatically increase the binding affinity by a factor of 1,000. iiarjournals.orgiiarjournals.org This significant enhancement is attributed to an improved interaction between the compound and the nucleic acid. iiarjournals.orgiiarjournals.org Another noteworthy modification is the replacement of the oxygen atom in the heterocyclic ring with a sulfur atom, which resulted in a seven-fold increase in binding. iiarjournals.orgiiarjournals.org It is postulated that sulfur, being less electronegative than oxygen, allows the electrons of the molecule to interact more strongly with the DNA. iiarjournals.orgiiarjournals.org

The following tables summarize the impact of various substituent modifications on the DNA binding affinity of flavonoid derivatives, based on available research findings.

Table 1: Impact of Substituent Modifications on DNA Binding Affinity

| Compound/Modification | Position of Modification | Effect on DNA Binding Affinity | Reference |

| 7-Hydroxyflavone | 7 | Found to be important for DNA binding | iiarjournals.orgiiarjournals.org |

| This compound | 7 | Reduction in binding constant compared to 7-hydroxyflavone | iiarjournals.orgiiarjournals.org |

| 5,7-Dimethoxyflavone | 5, 7 | Reduction in binding constant compared to hydroxylated analogs | iiarjournals.orgiiarjournals.org |

| 5-Hydroxy-7-methoxyflavone | 5, 7 | Reduction in binding constant compared to hydroxylated analogs | iiarjournals.orgiiarjournals.org |

| Introduction of Tertiary Amines | Various | 1,000-fold improvement in binding | iiarjournals.orgiiarjournals.org |

| Replacement of Oxygen with Sulfur | Heterocyclic Ring | 7-fold increase in binding | iiarjournals.orgiiarjournals.org |

| Introduction of Chloride | Various | Did not improve binding affinity | iiarjournals.orgiiarjournals.org |

| Introduction of Nitrogen | Various | Did not improve binding affinity | iiarjournals.orgiiarjournals.org |

| Introduction of Acetoxy groups | Various | Did not improve binding affinity | iiarjournals.orgiiarjournals.org |

Pharmacokinetics and Metabolic Fate of 7 Methoxyflavone

Absorption Characteristics

The journey of 7-Methoxyflavone through the body begins with its absorption, a critical determinant of its potential biological activity.

Research indicates that methylated flavones, such as this compound, exhibit significantly higher intestinal absorption compared to their unmethylated counterparts. nih.gov Studies utilizing the Caco-2 cell monolayer model, a well-established in vitro system that mimics the human intestinal epithelium, have been instrumental in characterizing the permeability of such compounds. researchgate.netnih.govescholarship.org This model helps in predicting the rate and extent of absorption of orally administered substances. researchgate.netmdpi.com For instance, this compound and 7,4'-dimethoxyflavone (B191123) have demonstrated high transport capacity in this model, which is a strong indicator of their efficient intestinal absorption. nih.gov The Caco-2 permeability assay is a reliable method for evaluating both passive and active transport mechanisms across the intestinal barrier. researchgate.netnih.gov

Oral bioavailability, which is the fraction of an administered dose of an unchanged drug that reaches the systemic circulation, is a crucial pharmacokinetic parameter. While specific bioavailability data for this compound is not extensively detailed in the provided search results, related methoxyflavones have been studied. For example, a study on Kaempferia parviflora extract, which contains various methoxyflavones, reported low oral bioavailability of 1 to 4% for compounds like 5,7-dimethoxyflavone (B190784) (DMF), 5,7,4'-trimethoxyflavone (TMF), and 3,5,7,3',4'-pentamethoxyflavone (PMF) in rats. nih.govheimat-ltd.com After oral administration, these methoxyflavones reached their maximum plasma concentration within 1 to 2 hours. nih.gov The low bioavailability is often attributed to first-pass metabolism in the liver. mdpi.com However, methylated flavones are generally considered to be more resistant to this metabolic process than their hydroxylated analogs, which contributes to their higher potential for oral bioavailability. nih.gov In fact, the high metabolic resistance coupled with a high rate of intestinal absorption suggests that fully methylated flavones like this compound are likely to be more orally bioavailable in humans. nih.gov

Distribution Profile in Biological Systems

Once absorbed, this compound is distributed throughout the body via the circulatory system, reaching various tissues and organs.

Studies on related methoxyflavones provide insights into the likely distribution pattern of this compound. Following oral administration in rats, methoxyflavones from Kaempferia parviflora extract were detected at their highest levels in the liver, followed by the kidney. nih.govheimat-ltd.com These compounds were also found in other organs, including the lung, testes, and brain. nih.govheimat-ltd.com The liver and kidney are common sites of accumulation for polymethoxyflavones (PMFs), likely due to these organs being well-perfused. researchgate.net For instance, after oral administration of 5,7-dimethoxyflavone in mice, it was found to be most abundant in the gut, followed by the liver, kidney, and brain. researchgate.net The study of tissue distribution is critical as it relates to the pharmacological and toxicological effects of a compound, with the concentration in a target tissue directly impacting its efficacy. frontiersin.org

Table 1: Tissue Distribution of Methoxyflavones in Animal Models

| Compound | Animal Model | Highest Concentration | Other Tissues Detected |

|---|---|---|---|

| Methoxyflavones from Kaempferia parviflora | Rats | Liver, followed by Kidney | Lung, Testes, Brain nih.govheimat-ltd.com |

| 5,7-Dimethoxyflavone | Mice | Gut, followed by Liver, Kidney, Brain | Spleen, Heart, Lung, Adipose, Muscle researchgate.net |

This table is based on data from the cited research articles and provides a comparative overview of tissue distribution for different methoxyflavones.

The distribution and bioavailability of flavonoids in the body are significantly influenced by their binding to plasma proteins, with Human Serum Albumin (HSA) being the most abundant. researchgate.netnih.govplos.org The binding of this compound to HSA has been studied using multi-spectroscopic methods and computational approaches. researchgate.netnih.gov These studies revealed that this compound interacts with HSA, primarily through a static quenching mechanism. researchgate.netnih.gov The formation of the HSA-7-Methoxyflavone complex is a spontaneous process, mainly driven by hydrogen bonds and van der Waals forces. researchgate.netnih.gov Molecular docking studies have further confirmed that this compound can enter the active cavity of HSA, leading to a more stable conformation of the protein. researchgate.netnih.gov This binding to HSA is a key factor in the transport, distribution, and stability of this compound in the circulatory system. researchgate.netnih.gov

Metabolic Transformations

This compound, like other foreign compounds, undergoes metabolic transformations in the body, primarily in the liver. These reactions are generally categorized into Phase I and Phase II metabolism. youtube.com

The metabolism of methoxyflavones is significantly influenced by the position of the methoxy (B1213986) groups on the flavone (B191248) ring system. nih.gov The primary metabolic pathway for fully methylated flavones is oxidative demethylation, a Phase I reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies with human liver microsomes have shown that the rate of this metabolism varies widely among different methoxylated flavones. nih.gov The major CYP isoforms involved in the metabolism of fully methylated flavones are CYP1A1, followed by CYP1A2 and CYP3A4. nih.gov

Following demethylation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, which increase their water solubility and facilitate their excretion from the body. nih.govyoutube.com In studies with Kaempferia parviflora extract, the components were mainly eliminated through urine as demethylated, sulfated, and glucuronidated products, and as demethylated metabolites in the feces. nih.govheimat-ltd.com This indicates that both Phase I and Phase II metabolic pathways are crucial in the clearance of methoxyflavones.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7,4'-dimethoxyflavone |

| 5,7-dimethoxyflavone (DMF) |

| 5,7,4'-trimethoxyflavone (TMF) |

| 3,5,7,3',4'-pentamethoxyflavone (PMF) |

| Tangeretin |

| Chrysin (B1683763) |

| 7-hydroxyflavone (B191518) |

| 7,4'-dihydroxyflavone |

| Kaempferide |

| Tectochrysin |

| 4'-methoxyflavone |

| 3'-methoxyflavone |

| 5,4'-dimethoxyflavone |

| 7,3'-dimethoxyflavone |

| 5-methoxyflavone (B191841) |

| 3',4'-dihydroxyflavone |

| 3'-hydroxyflavone |

| 4'-hydroxyflavone |

| 4',5,7-trihydroxyflavone (apigenin) |

| 3'-methoxy-5,7-dihydroxyflavone |

| 4'-methoxy-5,7-dihydroxyflavone (acacetin) |

| 5,7-dihydroxyflavone (chrysin) |

| 5,6,7-trihydroxyflavone (baicalein) |

| Genistein |

| Daidzein |

| Formononetin |

| Biochanin A |

| Hesperetin |

| Naringenin |

| Quercetin |

| Silibinin |

| Amoxicillin |

| Cephalexin |

| Anastrozole |

| Exemestane |

| Letrozole |

| Testosterone (B1683101) |

| Aspirin |

| Salicylic acid |

| Bilirubin |

| Ketoconazole |

| Erythromycin |

| Ritonavir |

| Omeprazole |

Excretion Pathways and Metabolite Identification

Following absorption and metabolism, this compound and its metabolites are eliminated from the body. Studies on related methoxyflavones in rats indicate that excretion occurs through both urine and feces. nih.gov The parent compounds are found in small amounts in both excretion routes, while the majority is eliminated in the form of metabolites. nih.gov

The metabolites identified in urine and feces are primarily the products of the metabolic pathways described above:

Demethylated metabolites

Sulfated conjugates

Glucuronidated conjugates